Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH): A Technical Guide to Steric Modulation in Peptide Drug Development
Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH): A Technical Guide to Steric Modulation in Peptide Drug Development
Executive Summary
Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist in peptide therapeutics, I frequently leverage this building block to engineer peptidomimetics with enhanced proteolytic stability and highly tuned receptor affinities.
The strategic addition of two methyl groups at the ortho positions of the tyrosine phenol ring creates profound steric hindrance. This structural constraint restricts the rotation of the side chain, locking the molecule into a specific conformational space that is highly favorable for binding to opioid receptors (1)[1]. While the L-isomer is ubiquitous in potent μ -opioid agonists (such as [Dmt¹]DALDA), the D-isomer (Fmoc-D-Dmt-OH) serves as a critical tool for probing stereochemical boundaries, altering receptor selectivity profiles, and completely halting enzymatic degradation (2)[2].
Physicochemical Profile & Quantitative Data
Understanding the baseline chemical properties of Fmoc-D-Dmt-OH is essential for calculating SPPS equivalents and predicting solubility behavior during synthesis.
| Property | Value | Causality / Significance in Synthesis |
| CAS Number | 854300-32-6 | Unique identifier for the D-isomer derivative (3)[3]. |
| Molecular Formula | C26H25NO5 | Reflects the Fmoc protection and dimethyl substitution[3]. |
| Molecular Weight | 431.48 g/mol | High MW requires careful calculation of coupling equivalents[3]. |
| Boiling Point | 691.2 ± 55.0 °C | Indicative of strong intermolecular forces; highly stable (4)[4]. |
| Optical Rotation | [α]D25 = 23 ± 2° (c=1 in DMF) | Validates the D-enantiomeric purity essential for chiral SPPS[3]. |
| Purity (Chiral HPLC) | ≥ 99% | Prevents diastereomeric impurities during chain elongation[3]. |
| Storage Conditions | 2 - 8 °C | Prevents premature Fmoc cleavage or thermal degradation[3]. |
Mechanistic Insights: The Causality of the Dmt Pharmacophore
Why do we substitute native Tyrosine with 2,6-Dimethyltyrosine in drug development? The causality lies in spatial geometry. The native tyrosine side chain is highly flexible, leading to entropic penalties upon receptor binding. By introducing ortho-methyl groups, we induce severe steric hindrance that restricts the χ1 and χ2 dihedral angles.
This "forces" the N-terminal amine and the aromatic ring into a highly specific spatial arrangement. When this constrained geometry docks into the binding pocket of an opioid receptor, it perfectly aligns with the required pharmacophore model, drastically increasing binding affinity—often >100-fold compared to native tyrosine (5)[5]. Furthermore, the methyl groups act as a physical shield against aminopeptidases, prolonging the peptide's half-life in vivo.
Mechanistic pathway of Dmt substitution enhancing opioid receptor affinity and stability.
Solid-Phase Peptide Synthesis (SPPS) Dynamics
The very steric hindrance that makes Dmt biologically potent makes it chemically recalcitrant during SPPS. The bulky 2,6-dimethylphenyl group projects electron density and physical bulk over the α -carbon. When Fmoc-D-Dmt-OH is activated, the approach of the resin-bound nucleophile (the free N-terminus of the growing peptide) is kinetically hindered (6)[6].
Self-validating SPPS workflow for coupling sterically hindered Fmoc-D-Dmt-OH.
Self-Validating SPPS Protocol for Fmoc-D-Dmt-OH
This protocol is designed as a closed-loop, self-validating system to ensure absolute sequence fidelity when coupling sterically hindered amino acids.
Objective: Achieve >99% coupling efficiency of Fmoc-D-Dmt-OH to a resin-bound primary amine. Scale: 0.1 mmol.
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Resin Swelling:
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Action: Suspend 0.1 mmol of resin in 3 mL of anhydrous DMF for 30 minutes.
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Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive amine sites to the bulky activated Dmt ester.
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Reagent Pre-Activation:
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Action: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-D-Dmt-OH and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF. Add 0.3 mmol (3 eq) of DIC. Stir for 3 minutes.
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Causality: Pre-activation ensures the complete formation of the reactive Oxyma ester before it encounters the resin, preventing the DIC from causing premature capping or side reactions on the peptide chain.
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Primary Coupling:
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Action: Transfer the activated mixture to the resin. Agitate gently at room temperature for 120 minutes.
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Causality: The extended 2-hour coupling time (compared to the standard 30-45 mins) compensates for the reduced kinetic rate caused by the 2,6-dimethyl steric bulk.
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Self-Validation (Kaiser Test):
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Action: Extract a micro-sample of resin, wash with ethanol, and apply Kaiser test reagents (ninhydrin). Heat at 100°C for 3 minutes.
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Causality: This creates a self-validating loop. A yellow result (negative) confirms complete acylation. A blue result (positive) indicates unreacted amines, triggering the secondary coupling protocol.
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Secondary Coupling (Conditional):
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Action: If the Kaiser test is positive, wash the resin and perform a second coupling using 0.3 mmol Fmoc-D-Dmt-OH, 0.29 mmol HATU, and 0.6 mmol DIPEA in DMF for 60 minutes.
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Causality: HATU generates a highly reactive aminium-based intermediate. The use of a different activation mechanism overcomes residual unreacted amines that the DIC/Oxyma complex could not reach.
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Fmoc Deprotection:
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Action: Wash resin with DMF (5 × 1 min). Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group for the next synthesis step.
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References
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Title: Fmoc-D-2,6-dimethyltyrosine - Chem-Impex | Source: chemimpex.com | URL: 3
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Title: Fmoc-D-2,6-Dimethyltyrosine CAS#: 854300-32-6 - ChemicalBook | Source: chemicalbook.com | URL: 4
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Title: Dmt and opioid peptides: a potent alliance - PubMed | Source: nih.gov | URL: 1
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Title: Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 | Source: scispace.com | URL: 2
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Title: Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Source: acs.org | URL: 5
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Title: Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids | Source: nih.gov | URL: 6
Sources
- 1. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-D-2,6-Dimethyltyrosine CAS#: 854300-32-6 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
